

Introduction: The Indole Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-1H-indole-4-carboxylic acid

Cat. No.: B1387030

[Get Quote](#)

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its ability to interact with a wide array of biological targets. This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, serves as the core structure for neurotransmitters like serotonin, the essential amino acid tryptophan, and numerous approved therapeutics.

The indole scaffold's unique electronic properties allow it to participate in hydrogen bonding, π -stacking, and hydrophobic interactions, making it an ideal pharmacophore. Consequently, indole derivatives have been successfully developed as inhibitors of critical enzymes such as HIV-1 integrase and as modulators of protein-protein interactions, for instance, in the inhibition of the anti-apoptotic protein Mcl-1.^{[1][2]} The strategic functionalization of the indole core is paramount in tuning its pharmacological profile. **3-Methyl-1H-indole-4-carboxylic acid** represents a valuable starting point for such endeavors, offering distinct points for diversification.^{[3][4]}

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The known properties of **3-Methyl-1H-indole-4-carboxylic acid** are summarized below.

Physical and Chemical Properties

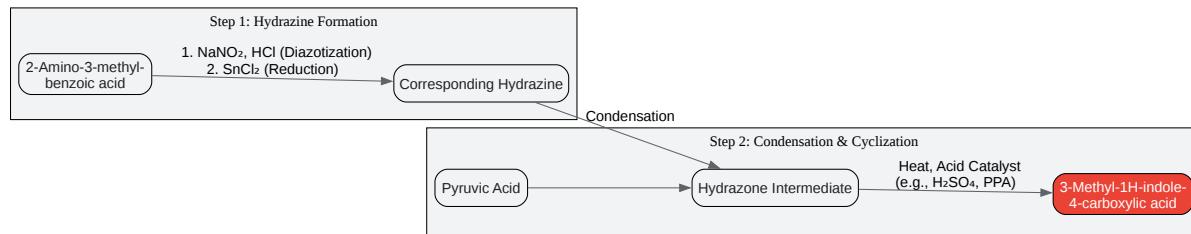
Property	Value	Source(s)
CAS Number	1159511-18-8	[3][4]
Molecular Formula	C ₁₀ H ₉ NO ₂	[3][4]
Molecular Weight	175.19 g/mol	[3][4]
Appearance	Beige solid	[3]
Purity	Typically ≥95% (by HPLC)	[3][4]
Melting Point	Data not available in cited literature. Related compounds such as 3-methyl-1H-indole have melting points in the range of 95-98°C.	
Solubility	Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in water.	
Storage	Store at 0-8°C, sealed in a dry environment.	[3][4]

Predicted Spectroscopic Data

While a published, peer-reviewed spectrum for this specific molecule is not readily available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles for substituted indoles.[5][6]

- ¹H NMR (Predicted):
 - N-H Proton: A broad singlet, typically downfield (>10 ppm), resulting from the acidic nature of the pyrrole nitrogen proton.
 - Aromatic Protons: Three protons on the benzene portion of the ring would appear in the aromatic region (approx. 7.0-8.0 ppm), exhibiting coupling patterns (doublets, triplets)

consistent with their ortho, meta, and para relationships. The proton at C7, adjacent to the nitrogen, is often the most deshielded.


- C2-H Proton: A singlet or a narrow quartet (due to long-range coupling with the C3-methyl group) in the region of 7.0-7.5 ppm.
- C3-Methyl Protons: A singlet around 2.3-2.5 ppm.
- Carboxylic Acid Proton: A very broad singlet, highly dependent on solvent and concentration, typically observed far downfield (>12 ppm).
- ^{13}C NMR (Predicted):
 - Carbonyl Carbon: The carboxylic acid carbon would be the most downfield signal, expected around 170-175 ppm.
 - Aromatic & Heterocyclic Carbons: Multiple signals between 100-140 ppm. The quaternary carbons (C3, C3a, C4, C7a) can be distinguished from protonated carbons using a DEPT experiment. The C3 carbon bearing the methyl group would likely appear around 110-115 ppm.

Synthetic Strategies

While numerous methods exist for indole synthesis, the Fischer indole synthesis remains one of the most robust and versatile for producing substituted indoles.^{[7][8]} A plausible and efficient route to synthesize **3-Methyl-1H-indole-4-carboxylic acid** is proposed below.

Proposed Route: Fischer Indole Synthesis

This strategy involves the acid-catalyzed reaction of an appropriately substituted arylhydrazine with a ketone, followed by cyclization with the elimination of ammonia.

[Click to download full resolution via product page](#)

Caption: Proposed Fischer Indole Synthesis Workflow.

Representative Experimental Protocol

Objective: To synthesize **3-Methyl-1H-indole-4-carboxylic acid**.

Materials:

- 2-Hydrazinyl-3-methylbenzoic acid
- Pyruvic acid
- Ethanol (absolute)
- Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
- Sodium bicarbonate (saturated solution)
- Ethyl acetate
- Brine

- Anhydrous sodium sulfate
- Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Methodology:

- **Hydrazone Formation:**
 - In a round-bottom flask, dissolve 2-hydrazinyl-3-methylbenzoic acid (1.0 eq) in absolute ethanol.
 - Add pyruvic acid (1.1 eq) dropwise to the solution while stirring at room temperature.
 - Continue stirring for 1-2 hours until precipitation of the hydrazone intermediate is complete. The intermediate may be isolated by filtration or used directly in the next step.
- **Fischer Cyclization:**
 - To the reaction mixture (or the isolated hydrazone), slowly add the acid catalyst (e.g., a catalytic amount of H_2SO_4 or using PPA as the solvent/catalyst).
 - Causality: The acid protonates the hydrazone, facilitating a[9][9]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by aromatization to form the stable indole ring.
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Purification:**
 - After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
 - Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
 - Extract the aqueous layer three times with ethyl acetate.

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure **3-Methyl-1H-indole-4-carboxylic acid**.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the indole ring itself. This dual reactivity makes it a highly versatile intermediate.

Caption: Key reactive sites for derivatization.

Reactions at the Carboxylic Acid

The carboxylic acid moiety is readily converted into esters, amides, or acid chlorides, providing access to a vast chemical space. Amide bond formation is particularly crucial in drug development.

Representative Protocol: Amide Coupling

- Dissolve **3-Methyl-1H-indole-4-carboxylic acid** (1.0 eq), a primary or secondary amine (1.1 eq), and a coupling agent like HOBt (1.2 eq) in an anhydrous solvent like DMF.
- Cool the mixture to 0°C in an ice bath.
- Add a carbodiimide coupling agent such as EDC (1.2 eq) portion-wise.
 - Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Work up by diluting with water and extracting with an organic solvent. Purify via column chromatography.

Reactions on the Indole Ring

The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution.
[10] While the C3 position is typically the most reactive, the presence of the methyl group at C3 directs substitution to other positions, primarily the N1-H or C2.[2][8] N-alkylation or N-acylation can be achieved by deprotonating the indole nitrogen with a strong base (e.g., NaH) followed by treatment with an electrophile.

Applications in Research and Drug Development

The utility of **3-Methyl-1H-indole-4-carboxylic acid** stems from its identity as a functionalized indole, a scaffold with immense biological significance.

- Pharmaceutical Development: It serves as a key intermediate for synthesizing more complex molecules.[3] The indole-carboxylic acid motif is a known pharmacophore for inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[11]
- Biochemical Research: Derivatives can be used as probes for studying enzyme inhibition and receptor binding, providing insights into metabolic pathways.[3]
- Materials Science: The rigid, aromatic structure can be incorporated into polymers or organic electronic materials to enhance their thermal stability and confer specific electronic properties.[3][4]
- Agrochemicals: The indole scaffold is present in many natural and synthetic plant growth regulators, and this compound can serve as a starting point for novel herbicides or fungicides.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific, comprehensive MSDS is not widely available, data from structurally related compounds and supplier information suggest the following precautions.

Hazard Information (GHS)	Precautionary Statements
Signal Word: Warning	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Pictograms: GHS07 (Exclamation Mark)	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.	P280: Wear protective gloves/eye protection/face protection.

Handling:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Minimize dust generation and accumulation.
- Wash hands thoroughly after handling.

Storage:

- Keep the container tightly closed.
- Store in a cool, dry, and well-ventilated place at the recommended temperature of 0-8°C.[\[3\]](#)
[\[4\]](#)

Conclusion

3-Methyl-1H-indole-4-carboxylic acid is a high-value chemical intermediate with significant potential for innovation. Its defined structure, coupled with versatile reactivity at both the carboxylic acid and the indole ring, makes it an attractive starting material for creating diverse molecular libraries. For researchers in drug discovery, its role as a functionalized "privileged

scaffold" offers a direct route to novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge—from synthesis to application—to effectively and safely leverage this compound in advanced research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1159511-18-8|3-Methyl-1H-indole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. tetratек.com.tr [tetratек.com.tr]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Indole Scaffold - A Privileged Structure in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1387030#3-methyl-1h-indole-4-carboxylic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com